

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Ceftazidime

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Compound of Interest

Compound Name: Ceftazidime (hydrate)

Cat. No.: B10766187

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Introduction

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including *Pseudomonas aeruginosa*. Determining the Minimum Inhibitory Concentration (MIC) is a critical in vitro susceptibility testing method used in clinical microbiology and drug development. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides detailed protocols for determining the MIC of Ceftazidime using standard laboratory methods.

Principle

The determination of Ceftazidime's MIC is based on exposing a standardized bacterial inoculum to serial dilutions of the antibiotic. The lowest concentration that inhibits visible bacterial growth after a specified incubation period is recorded as the MIC. This value is then interpreted using established clinical breakpoints to classify the organism as susceptible, intermediate, or resistant to Ceftazidime.

Quantitative Data Summary

Table 1: CLSI and EUCAST Interpretive Breakpoints for Ceftazidime (µg/mL)

Organism Group	CLSI Breakpoints (S/I/R)	EUCAST Breakpoints (S/R)
Enterobacterales	$\leq 4 / 8 / \geq 16$ [1]	$\leq 8 / > 8$ [2]
Pseudomonas aeruginosa	$\leq 8 / - / \geq 16$ [1]	$\leq 8 / > 8$ [2] [3]
Acinetobacter spp.	$\leq 8 / 16 / \geq 32$ [1]	Not Recommended

S = Susceptible, I = Intermediate, R = Resistant

Table 2: Quality Control (QC) Ranges for Ceftazidime MIC Testing

QC Strain	ATCC Number	CLSI Expected MIC Range ($\mu\text{g/mL}$)	EUCAST Expected MIC Range ($\mu\text{g/mL}$)
Escherichia coli	25922	0.06 - 0.5 [1]	0.125 - 0.5
Pseudomonas aeruginosa	27853	1 - 4 [1]	1 - 4
Klebsiella pneumoniae (ESBL)	700603	> 16 (Ceftazidime alone)	16 - 128

Experimental Protocols

Three primary methods are described for determining the MIC of Ceftazidime: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test).

Broth Microdilution Method

This is a widely used method for determining MICs and involves a 96-well microtiter plate.

Materials:

- Ceftazidime powder (analytical grade)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)[\[1\]](#)
- 96-well microtiter plates (sterile, U-bottom)

- Bacterial culture in the logarithmic growth phase
- 0.5 McFarland turbidity standard[4]
- Sterile saline or broth for inoculum preparation
- Micropipettes and sterile tips
- Incubator ($35 \pm 2^{\circ}\text{C}$)[5]

Procedure:

- Preparation of Ceftazidime Stock Solution: Prepare a stock solution of Ceftazidime in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 $\mu\text{g/mL}$. Filter-sterilize the solution.
- Serial Dilutions:
 - Dispense 100 μL of sterile CAMHB into all wells of a 96-well microtiter plate.
 - Add 100 μL of the Ceftazidime stock solution to the first well of each row to be tested, resulting in a concentration of 640 $\mu\text{g/mL}$.
 - Perform a two-fold serial dilution by transferring 100 μL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 μL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth as a sterility control (no bacteria).[6]
 - This will create a final concentration range of 0.06 to 32 $\mu\text{g/mL}$ after adding the inoculum.
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth.[7]
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.[4]

- Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the wells.[4]
- Inoculation: Add 10 μ L of the standardized bacterial inoculum to each well, except for the sterility control wells.
- Incubation: Cover the plate and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[5]
- Reading the MIC: The MIC is the lowest concentration of Ceftazidime that completely inhibits visible growth of the organism. This can be determined visually or with a plate reader. The growth control well should show turbidity, and the sterility control well should remain clear.

Agar Dilution Method

In this method, the antibiotic is incorporated into the agar medium at various concentrations.

Materials:

- Ceftazidime powder
- Mueller-Hinton Agar (MHA)
- Sterile petri dishes
- Bacterial culture and 0.5 McFarland standard as described above
- Inoculum replicating device (e.g., Steers replicator)

Procedure:

- Preparation of Antibiotic-Containing Plates:
 - Prepare a series of Ceftazidime stock solutions to achieve the desired final concentrations in the agar.
 - Melt MHA and cool it to $45\text{-}50^\circ\text{C}$ in a water bath.
 - Add the appropriate volume of each Ceftazidime dilution to the molten agar to create a series of plates with two-fold dilutions of the antibiotic. For example, add 1 mL of a 100

µg/mL Ceftazidime solution to 99 mL of agar for a final concentration of 1 µg/mL.

- Pour the agar into sterile petri dishes and allow them to solidify. Also, prepare a growth control plate without any antibiotic.
- Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.
- Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension using an inoculum replicating device. Each spot should contain approximately 1×10^4 CFU.[4]
- Incubation: Allow the spots to dry, then invert the plates and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours.
- Reading the MIC: The MIC is the lowest concentration of Ceftazidime that inhibits the visible growth of the bacteria on the agar surface.

Gradient Diffusion Method (E-test)

This method utilizes a plastic strip with a predefined gradient of antibiotic.

Materials:

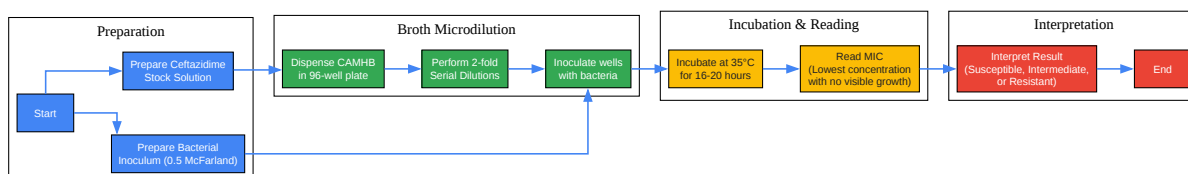
- Ceftazidime E-test strips[8]
- Mueller-Hinton Agar plates
- Bacterial culture and 0.5 McFarland standard
- Sterile swabs

Procedure:

- Inoculum Preparation: Prepare the bacterial inoculum adjusted to a 0.5 McFarland standard as previously described.
- Inoculation: Dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[9] Swab the entire surface of an MHA plate to obtain a confluent lawn of growth.[9]

- Application of E-test Strip: Allow the plate to dry for 5-15 minutes. Aseptically apply the Ceftazidime E-test strip to the agar surface with the concentration scale facing upwards.[10]
- Incubation: Invert the plate and incubate at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours.[5]
- Reading the MIC: After incubation, an elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. [10] If the intersection is between two markings, round up to the higher value.[11]

Visualizations



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Caption: Workflow for Broth Microdilution MIC Testing.

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